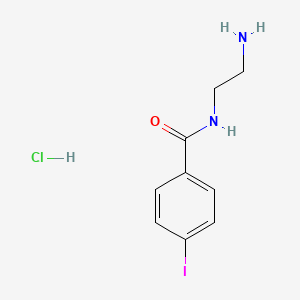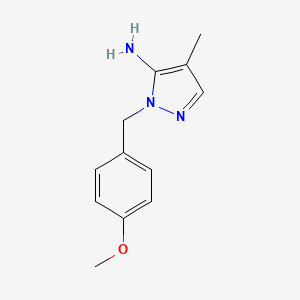
N-(2-aminoethyl)-4-iodobenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-4-iodobenzamide hydrochloride is a chemical compound that features an amine group attached to an ethyl chain, which is further connected to a benzamide structure with an iodine atom at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-iodobenzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzoic acid and 2-aminoethanol.
Amidation Reaction: 4-iodobenzoic acid is reacted with 2-aminoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-(2-hydroxyethyl)-4-iodobenzamide.
Conversion to Amine: The hydroxyl group in N-(2-hydroxyethyl)-4-iodobenzamide is then converted to an amine group through a reaction with thionyl chloride (SOCl2) followed by ammonia (NH3) treatment.
Formation of Hydrochloride Salt: Finally, the free amine is treated with hydrochloric acid (HCl) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-aminoethyl)-4-iodobenzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(2-aminoethyl)-4-azidobenzamide or N-(2-aminoethyl)-4-cyanobenzamide can be formed.
Oxidation Products: Oxidation of the amine group can yield imines or nitriles.
Reduction Products: Reduction can lead to secondary amines or other reduced derivatives.
Applications De Recherche Scientifique
N-(2-aminoethyl)-4-iodobenzamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Research: The compound is employed in the study of biological pathways and mechanisms, especially those involving iodine-containing molecules.
Radiolabeling: Due to the presence of iodine, it can be used in radiolabeling studies for imaging and diagnostic purposes.
Chemical Probes: It serves as a chemical probe to investigate the function of various biological targets.
Mécanisme D'action
The mechanism of action of N-(2-aminoethyl)-4-iodobenzamide hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-aminoethyl)-4-bromobenzamide hydrochloride
- N-(2-aminoethyl)-4-chlorobenzamide hydrochloride
- N-(2-aminoethyl)-4-fluorobenzamide hydrochloride
Uniqueness
N-(2-aminoethyl)-4-iodobenzamide hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Iodine’s larger atomic size and higher polarizability compared to other halogens make it particularly useful in radiolabeling and imaging applications. Additionally, the compound’s ability to form halogen bonds can lead to specific interactions with biological targets that are not possible with other halogenated analogs.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-4-iodobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O.ClH/c10-8-3-1-7(2-4-8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKIDFJCWZIWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145343-82-4 |
Source


|
| Record name | N-(2-aminoethyl)-4-iodobenzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2604098.png)
![1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2604103.png)
![tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate](/img/structure/B2604105.png)


![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(thiophen-3-yl)benzamide](/img/structure/B2604109.png)
![[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2604111.png)

![N-(2,5-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2604113.png)

![4-butoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2604116.png)
![5-ethyl-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2604117.png)
